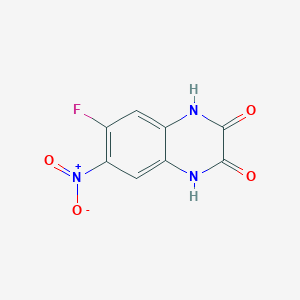

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVAVCLZHVHHLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])F)NC(=O)C(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione typically involves the nitration of 6-fluoro-1,4-dihydroquinoxaline-2,3-dione. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction is usually carried out in a solvent such as acetic acid or dichloromethane to facilitate the nitration process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 6-amino-7-nitro-1,4-dihydroquinoxaline-2,3-dione.

Substitution: Various substituted quinoxalines depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Quinoxaline-2,3-diones are a class of competitive AMPA receptor antagonists that bind to the ligand-binding domain (LBD) of GluR2 subunits, stabilizing an open conformation of the receptor and preventing channel activation. Below is a comparative analysis of 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione with key analogs:

*No direct IC₅₀ data available for the fluoro-nitro derivative; inferred from substituent effects.

Key Findings from Comparative Studies

Substituent Effects on Binding Affinity Nitro Groups (DNQX): The 6,7-dinitro substitution in DNQX confers high affinity (IC₅₀ ~0.1 μM) due to strong electron-withdrawing effects, enhancing interactions with Arg485 and Tyr450 . Cyano Group (CNQX): The 6-cyano group in CNQX reduces affinity (IC₅₀ ~0.3 μM) compared to DNQX, likely due to steric hindrance or weaker electronic effects . Azido Group (ANQX): ANQX’s 6-azido group enables photochemical crosslinking to Glu705 in the AMPA receptor, forming a covalent bond post-UV irradiation. This irreversibly inactivates the receptor, making ANQX a tool for studying receptor trafficking . Fluoro Group (Hypothesized): The 6-fluoro substituent in the target compound may enhance metabolic stability and membrane permeability compared to nitro or cyano analogs. Fluorine’s small size and electronegativity could preserve binding interactions while reducing steric clashes .

Photochemical Reactivity ANQX is unique among quinoxaline-2,3-diones for its photoreactivity. Upon UV exposure, its azido group releases N₂, generating a reactive nitrene intermediate that covalently binds Glu705 in the AMPA receptor LBD . In contrast, the fluoro-nitro derivative lacks a photoreactive group, suggesting reversible binding akin to DNQX/CNQX.

Crystallographic Insights

- X-ray structures of DNQX, CNQX, and FQX bound to the GluR2 S1S2J ligand-binding core reveal conserved interactions:

- The quinoxaline ring π-stacks with Tyr450.

- Carbonyl oxygens form hydrogen bonds with Arg485 and Pro476.

- Substituents at the 6-position (NO₂, CN, oxadiazolo) dictate ligand-induced conformational changes in the LBD .

Data Tables

Table 1: Physicochemical Properties

| Property | 6-Fluoro-7-nitro | DNQX | CNQX | ANQX |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~237.15* | 260.12 | 232.16 | 252.15 |

| LogP (Predicted) | 1.2–1.5 | 0.8 | 1.0 | 1.4 |

| Hydrogen Bond Donors | 2 | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 6 | 8 | 6 | 7 |

*Calculated using ChemDraw.

Table 2: Receptor-Binding Parameters

| Parameter | 6-Fluoro-7-nitro | DNQX | CNQX | ANQX |

|---|---|---|---|---|

| Kd (μM) | N/A | 0.05 | 0.15 | 0.08 |

| Binding Energy (ΔG, kcal/mol) | N/A | -9.2 | -8.5 | -9.0 |

| Covalent Modification | No | No | No | Yes |

Biological Activity

6-Fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione (CAS No. 143151-09-1) is a synthetic compound belonging to the quinoxaline family. It is characterized by its unique molecular structure, featuring a fluorine atom at the 6-position and a nitro group at the 7-position. This compound has garnered attention due to its significant biological activities, particularly as a glutamate receptor antagonist , which positions it as a potential therapeutic candidate for various neurological disorders.

- Molecular Formula : C₈H₄FN₃O₄

- Molecular Weight : 225.13 g/mol

The primary mode of action of this compound involves its interaction with glutamate receptors, particularly non-NMDA subtypes. By inhibiting these receptors, the compound modulates excitatory neurotransmission, which is crucial in conditions such as epilepsy and neurodegenerative diseases.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Glutamate Receptor Antagonism

Research indicates that this compound effectively inhibits non-NMDA glutamate receptors. This antagonistic property is vital for developing treatments for neurological disorders associated with excitotoxicity.

2. Inhibition of D-amino Acid Oxidase (DAAO)

The compound has shown promising results in inhibiting DAAO, an enzyme implicated in various psychiatric disorders. The inhibition of DAAO can lead to increased levels of D-serine, a co-agonist at NMDA receptors, potentially enhancing cognitive functions.

Research Findings and Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

Table 1: Summary of Biological Activities

Synthesis Methods

The synthesis of this compound typically involves nitration reactions under controlled conditions to ensure high yield and purity. Common reagents include nitric acid and sulfuric acid. The green synthesis approach has also been explored for its environmental benefits.

Q & A

Q. What established synthetic routes are used to prepare 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione?

A common approach involves annulation reactions, such as the Gould-Jacobs reaction, to construct the quinoxaline core. For example, ethyl 7-chloro-6-fluoro-8-nitroquinoline derivatives are synthesized via stepwise nitration and cyclization starting from substituted benzoic acids, followed by functional group modifications . Key intermediates, like 2,4-dichloro-5-fluoro-3-nitrobenzoic acid, are reacted with cyclopropane derivatives under controlled temperatures (e.g., 80–100°C) in ethanol, yielding crystalline products after recrystallization .

Q. How is the crystal structure of this compound characterized, and what structural features influence its reactivity?

X-ray crystallography reveals critical bond parameters, such as the O2—N3—C5 angle (117.6°) and C—H···O/Cl interactions (3.06–3.73 Å), which stabilize the molecular packing . The nitro group at position 7 and fluorine at position 6 create electronic asymmetry, potentially enhancing electrophilic substitution at the quinoxaline ring’s electron-deficient regions .

Q. What spectroscopic methods are employed to confirm the compound’s structure and purity?

- NMR : H and C NMR identify substituent positions (e.g., fluorine-induced deshielding at ~160 ppm for F NMR).

- IR : Stretching frequencies for C=O (1640–1698 cm) and NO (1520–1350 cm) confirm functional groups .

- Mass Spectrometry : High-resolution ESI/MS validates molecular weight (e.g., m/z 619 [M+H] for related compounds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Temperature Control : Elevated temperatures (e.g., 100°C) enhance cyclization efficiency but may require reflux in ethanol to avoid decomposition .

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)) improve cross-coupling steps for introducing aryl/thiophene groups .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) increase solubility of nitro intermediates, while ethanol aids recrystallization .

Q. How can contradictions in spectral data for nitro-substituted quinoxalines be resolved?

- Multi-Technique Validation : Combine X-ray diffraction (to resolve bond ambiguities) with H-N HMBC NMR to confirm nitro group positioning .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents, reconciling discrepancies in experimental vs. theoretical IR/NMR data .

Q. How do electronic effects of substituents influence biological activity and reactivity?

- Electron-Withdrawing Groups (EWGs) : The nitro group at position 7 increases electrophilicity, facilitating nucleophilic attacks (e.g., amidation) at position 3. Fluorine at position 6 enhances membrane permeability due to its lipophilicity .

- Structure-Activity Relationships (SAR) : Analogues with thiophene or cyclopropyl groups (see and ) show enhanced antimicrobial activity by disrupting DNA gyrase in Gram-negative bacteria .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.